![molecular formula C7H10ClFO3S B2746159 [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride CAS No. 2418695-81-3](/img/structure/B2746159.png)
[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride
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Overview
Description
“[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2418695-81-3 . It has a molecular weight of 228.67 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H10ClFO3S/c8-13(10,11)5-6-1-7(2-6,3-9)12-4-6/h1-5H2 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Fluoromethylation and Fluorination Techniques
Nucleophilic Fluoromethylation : An efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a highly versatile reagent is reported. This approach has enabled the stereospecific one-pot synthesis of alpha-fluorovinyl compounds such as alpha-fluorostyrylsulfones, alpha-fluorocinnamates, and alpha-fluorochalcones, extending toward the synthesis of alpha-substituted fluoroalkane derivatives using selective reductive desulfonylation conditions (Prakash et al., 2009).
Selective Fluorination : A combination of methanesulfonyl fluoride and cesium fluoride modified with 18-crown-6 has been demonstrated as the best for selective fluorination of various benzyl alcohols via nucleophilic substitution, with extended applications including the synthesis of ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide in high yields (Makino & Yoshioka, 1987).
Synthesis of Biologically Active Compounds
- Synthesis of Fluorine-containing Compounds : Mechanistic studies using ab initio MO calculation for selective fluorination using molecular fluorine suggested that bicyclo [2.2.1] hept-2-ene derivatives would be suitable fluorinating substrates. This led to the development of novel α-fluorination techniques applied to the synthesis of cis-2-fluorocyclopropane-1-carboxylic acid and fluorine substituted 1-aminocyclopropane-l-carboxylic acid derivatives, demonstrating the compound's utility in creating fluorine-containing biologically active compounds (Toyota & Kaneko, 1998).
Novel Reagents and Reaction Mechanisms
- Development of New Reagents : The synthesis of 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) has been reported. This reagent, possessing vinyl, bromide, and sulfonyl fluoride handles, functions as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. It offers a general and direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties, showcasing the creation of new reagents for chemical synthesis (Leng & Qin, 2018).
Safety and Hazards
properties
IUPAC Name |
[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClFO3S/c8-13(10,11)5-6-1-7(2-6,3-9)12-4-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAZFAWPYXRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CF)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride |
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